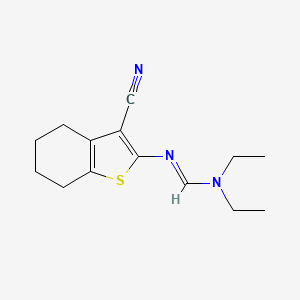
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide (abbreviated as TDB) is a chemical compound that has been studied extensively for its potential applications in scientific research. TDB is a member of the imidoformamide family of compounds and has a unique chemical structure that gives it a range of interesting properties.
作用机制
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide acts as a potent and selective inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters from the cytoplasm into synaptic vesicles. By inhibiting VMAT2, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to a decrease in monoamine neurotransmitter release. This mechanism of action has been shown to have a range of interesting effects on various physiological and pathological states.
Biochemical and Physiological Effects:
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to have a range of biochemical and physiological effects. In animal models, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to decrease dopamine release in the striatum, leading to a decrease in locomotor activity. N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has also been shown to decrease serotonin release in the dorsal raphe nucleus, leading to a decrease in anxiety-like behavior. Additionally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to decrease norepinephrine release in the locus coeruleus, leading to a decrease in stress-induced hyperalgesia.
实验室实验的优点和局限性
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a range of advantages and limitations for lab experiments. One of the primary advantages is its selectivity for VMAT2, which allows for the specific inhibition of monoamine neurotransmitter release. Additionally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a long half-life, which allows for sustained inhibition of VMAT2. However, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a relatively low potency, which can limit its usefulness in certain experiments. Additionally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a relatively short duration of action, which can limit its usefulness in certain experiments.
未来方向
There are a range of future directions for N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide research. One area of research is the development of more potent and selective VMAT2 inhibitors. Additionally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide could be used as a tool for studying the role of monoamine neurotransmitters in various physiological and pathological states. Finally, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide could be used as a starting point for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide is a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological states. N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a unique chemical structure that gives it a range of interesting properties, including its selectivity for VMAT2. N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has a range of advantages and limitations for lab experiments, and there are a range of future directions for N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide research. Overall, N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide is a valuable compound for scientific research and has the potential to lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
合成方法
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with cyanogen bromide to form 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-amine. The second step involves the reaction of the amine with diethylformamide to form N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide. The synthesis method has been optimized to produce high yields of N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide with high purity.
科学研究应用
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to have a range of interesting properties. N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N,N-diethylimidoformamide a valuable tool for studying the role of these neurotransmitters in various physiological and pathological states.
属性
IUPAC Name |
N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-N,N-diethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-3-17(4-2)10-16-14-12(9-15)11-7-5-6-8-13(11)18-14/h10H,3-8H2,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXCKQDXQWRYTN-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=NC1=C(C2=C(S1)CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=N/C1=C(C2=C(S1)CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5701369.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701370.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5701380.png)
![3-[5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5701387.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5701414.png)


![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)